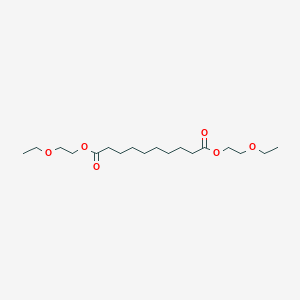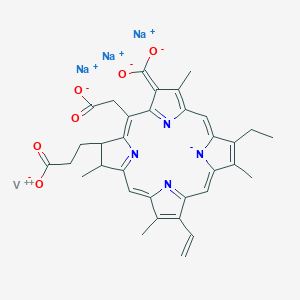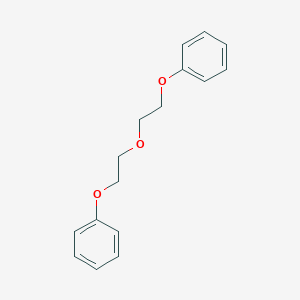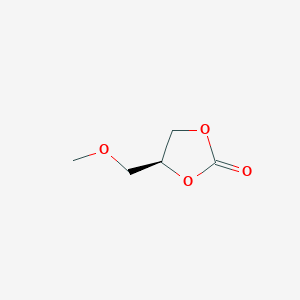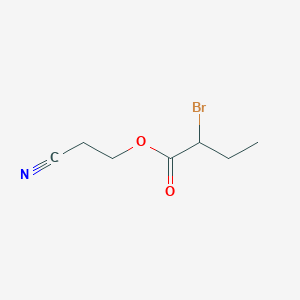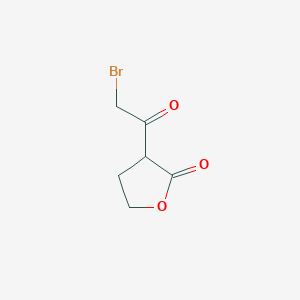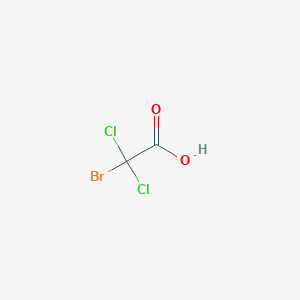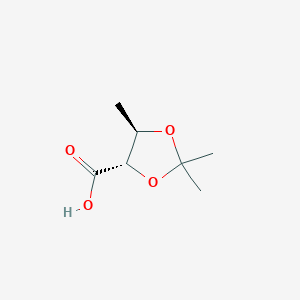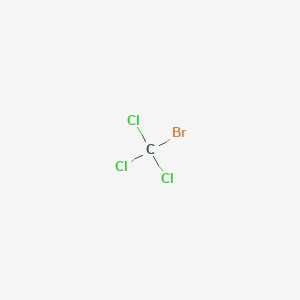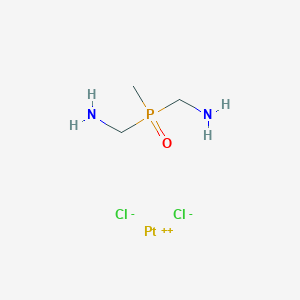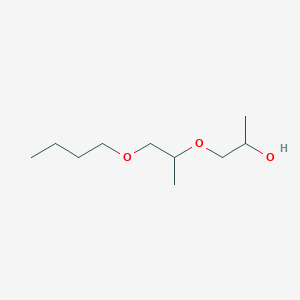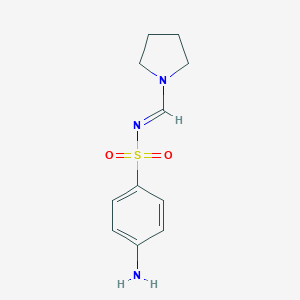
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine, also known as PMSMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. PMSMP is a sulfonamide-based compound that possesses antibacterial, antifungal, and antiviral properties.
Wirkmechanismus
The mechanism of action of 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine involves the inhibition of bacterial cell wall synthesis by interfering with the biosynthesis of peptidoglycan. This compound binds to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, an essential nutrient for bacterial growth. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, leading to bacterial cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and good bioavailability. It is rapidly absorbed into the bloodstream and distributed throughout the body. This compound has been found to have a half-life of approximately 3 hours, and it is primarily eliminated through renal excretion.
Vorteile Und Einschränkungen Für Laborexperimente
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has several advantages for use in lab experiments. It has a broad spectrum of activity against various microorganisms, making it a useful tool for studying the mechanisms of bacterial, fungal, and viral infections. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential to cause allergic reactions in some individuals and its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine. One area of interest is the development of new formulations of this compound that can increase its solubility in water and improve its pharmacokinetic properties. Another direction is the investigation of the potential of this compound as a treatment for viral infections, such as hepatitis B and HIV. Additionally, there is potential for this compound to be used in combination with other antibiotics to enhance their efficacy against antibiotic-resistant bacteria. Overall, this compound represents a promising avenue for research in the field of medicine, and further studies are needed to fully explore its potential.
Synthesemethoden
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine can be synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with formaldehyde and pyrrolidine. The reaction results in the formation of this compound, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-((((4-Aminophenyl)sulfonyl)imino)methyl)pyrrolidine has been extensively studied for its potential applications in the field of medicine. It has been found to possess antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including antibiotic-resistant strains. This compound has also shown antifungal activity against various fungal species, including Candida albicans. Moreover, this compound has been demonstrated to have antiviral activity against the hepatitis B virus.
Eigenschaften
CAS-Nummer |
126826-65-1 |
|---|---|
Molekularformel |
C11H15N3O2S |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
(NE)-4-amino-N-(pyrrolidin-1-ylmethylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H15N3O2S/c12-10-3-5-11(6-4-10)17(15,16)13-9-14-7-1-2-8-14/h3-6,9H,1-2,7-8,12H2/b13-9+ |
InChI-Schlüssel |
DBQKBULROPCQIC-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCN(C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)N |
SMILES |
C1CCN(C1)C=NS(=O)(=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
C1CCN(C1)C=NS(=O)(=O)C2=CC=C(C=C2)N |
Synonyme |
(NE)-4-amino-N-(pyrrolidin-1-ylmethylidene)benzenesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



